1,4-Butanediamine adipate 1,4-Butanediamine adipate
Brand Name: Vulcanchem
CAS No.: 50327-77-0
VCID: VC17121102
InChI: InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2
SMILES:
Molecular Formula: C10H22N2O4
Molecular Weight: 234.29 g/mol

1,4-Butanediamine adipate

CAS No.: 50327-77-0

Cat. No.: VC17121102

Molecular Formula: C10H22N2O4

Molecular Weight: 234.29 g/mol

* For research use only. Not for human or veterinary use.

1,4-Butanediamine adipate - 50327-77-0

Specification

CAS No. 50327-77-0
Molecular Formula C10H22N2O4
Molecular Weight 234.29 g/mol
IUPAC Name butane-1,4-diamine;hexanedioic acid
Standard InChI InChI=1S/C6H10O4.C4H12N2/c7-5(8)3-1-2-4-6(9)10;5-3-1-2-4-6/h1-4H2,(H,7,8)(H,9,10);1-6H2
Standard InChI Key SHPVGWLRFPFLNE-UHFFFAOYSA-N
Canonical SMILES C(CCC(=O)O)CC(=O)O.C(CCN)CN

Introduction

Chemical Identity and Structural Characteristics

1,4-Butanediamine adipate is a 1:1 adduct of 1,4-butanediamine and adipic acid, yielding a crystalline solid under standard conditions. The compound’s molecular structure features a linear aliphatic diamine moiety linked to a six-carbon dicarboxylic acid, resulting in a symmetrical arrangement that enhances its stability in polymeric matrices . Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H22N2O4\text{C}_{10}\text{H}_{22}\text{N}_{2}\text{O}_{4}
Average Molar Mass234.296 g/mol
Melting Point56–60°C (adipic acid component)
Density1.019 g/mL at 25°C
SolubilityWater-soluble

The adipate anion contributes to the compound’s hygroscopic nature, while the diamine group facilitates crosslinking in polymer networks . Spectroscopic analyses, including NMR and IR, confirm the presence of characteristic amine (-NH2\text{-NH}_2) and carboxylate (-COO\text{-COO}^-) functional groups .

Synthesis and Production Methods

Biochemical Synthesis via Microbial Fermentation

Recent patents describe a novel biochemical route utilizing genetically modified Escherichia coli strains to produce 1,4-butanediamine. By overexpressing ornithine decarboxylase (ODC) and N-acetylglutamate synthase, microbial cells achieve a 20-fold increase in diamine yield compared to wild-type strains . The process involves:

  • Gene Overexpression: Introducing plasmid-borne speC (ODC) and argJ (N-acetyltransferase) genes into E. coli LJ110.

  • Fermentation: Culturing in minimal salt medium at 33°C, with induction by isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Recovery: Extracting 1,4-butanediamine from the fermentation broth via ion-exchange chromatography .

This method avoids toxic intermediates and aligns with green chemistry principles, achieving titers of 1.2 g/L in shake-flask experiments .

Chemical Synthesis Pathways

Traditional chemical synthesis involves the condensation of adipic acid with 1,4-butanediamine under acidic conditions:

HOOC-(CH2)4-COOH+H2N-(CH2)4-NH2C10H22N2O4+2H2O\text{HOOC-(CH}_2\text{)}_4\text{-COOH} + \text{H}_2\text{N-(CH}_2\text{)}_4\text{-NH}_2 \rightarrow \text{C}_{10}\text{H}_{22}\text{N}_{2}\text{O}_{4} + 2\text{H}_2\text{O}

Physicochemical and Thermal Properties

1,4-Butanediamine adipate exhibits dual thermal stability profiles due to its ionic structure. Thermogravimetric analysis (TGA) reveals decomposition onset at 172.7°C, correlating with the flashpoint of its diamine component . Differential scanning calorimetry (DSC) shows endothermic peaks at 58°C (melting) and 220°C (decomposition), making it suitable for processing in polyamide melts . The compound’s low vapor pressure (1.81×105mmHg1.81 \times 10^{-5} \, \text{mmHg} at 25°C) minimizes volatilization losses during industrial handling .

Applications in Polymer Science and Industry

Polyamide-4,6 Production

1,4-Butanediamine adipate serves as a monomer for polyamide-4,6 (PA-4,6), a high-performance polymer with exceptional thermal resistance (Tm=295°CT_m = 295°C) and mechanical strength. PA-4,6 fibers, synthesized via melt polycondensation, are used in automotive components and aerospace alloys .

Deuterated Salts for Spectroscopic Studies

The DTIC report highlights the synthesis of deuterated analogs (e.g., 1,4-butanediamine-1,1,4,4-d4_4 adipate) for nuclear magnetic resonance (NMR) studies. These isotopologues enable precise tracking of molecular dynamics in polymer matrices and biological systems .

Recent Research Advancements

Metabolic Engineering for Enhanced Yield

Co-expression of speA (arginine decarboxylase) and speB (agmatinase) in E. coli LJ110 further boosts 1,4-butanediamine titers to 2.4 g/L, demonstrating the potential for industrial-scale production .

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